7H-purine-6-sulfonic Acid

説明

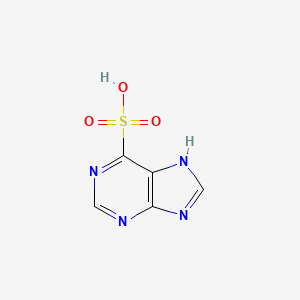

7H-purine-6-sulfonic Acid, also known by its CAS number 25023-39-6, is a chemical compound with the molecular formula C5H4N4O3S . The molecule contains a total of 17 atoms, including 4 Hydrogen atoms, 5 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 18 bonds .

Synthesis Analysis

The synthesis of 7H-purine-6-sulfonic Acid or similar compounds involves reactions with sulfonylchloride or sulfonamides . For instance, the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) provided a compound which can be regarded as a secondary metabolite of ultimate mutagen 6-hydroxylaminopurine .Molecular Structure Analysis

The 7H-purine-6-sulfonic Acid molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis

Sulfonic acids, like 7H-purine-6-sulfonic Acid, are very strong acids (pKa -7). The conjugate bases of sulfonic acids are called sulfonate anions and are resonance stabilized, making them good leaving groups .科学的研究の応用

Ion Exchange

Surface functionalization of porous materials with sulfonic acid (SO3H) groups, such as 7H-purine-6-sulfonic Acid, is of particular interest in applications involving ion exchange . This process is crucial in various fields, including water purification, desalination, and energy storage.

Acidic Catalysis

Sulfonic acid groups are known for their strong acidity, making them excellent catalysts for various chemical reactions . The use of 7H-purine-6-sulfonic Acid in acidic catalysis could potentially enhance the efficiency and selectivity of these reactions.

Proton Conduction

The sulfonic acid group in 7H-purine-6-sulfonic Acid can act as a proton donor, making it useful in applications involving proton conduction . This property is particularly important in the development of fuel cells and other energy conversion devices.

Drug Development

Purines and fused purines have interesting pharmacological properties in antiviral and antimicrobial drugs . The unique structure of 7H-purine-6-sulfonic Acid could potentially be exploited in the development of new drugs.

Material Synthesis

The sulfonic acid group in 7H-purine-6-sulfonic Acid can be used to functionalize materials, enhancing their properties for specific applications . For instance, it can be used to create hierarchical silica monoliths with bimodal pore systems exhibiting macro- and mesoporosity .

Surface Energy Analysis

The incorporation of sulfonic acid groups into materials can significantly alter their surface energy characteristics . This property can be exploited in surface energy analysis, providing valuable insights into the material’s behavior in various applications.

将来の方向性

Research into purine derivatives, including 7H-purine-6-sulfonic Acid, is ongoing due to their interesting pharmacological properties . Future directions may include further exploration of their synthesis, properties, and potential applications in various fields, including biochemistry and medicine .

作用機序

Target of Action

Purine analogs, which 7h-purine-6-sulfonic acid is a part of, have been known to exhibit biological cytotoxic activities . They can be used as anticancer, antibacterial, antiviral, antifungal, antiparasitic, and antitubercular agents .

Mode of Action

It has been suggested that purine-6-sulfenic acid, a related compound, binds directly to hepatic microsomal protein . This suggests a possible involvement of 7H-purine-6-sulfonic Acid in metabolic activation and tissue binding.

Biochemical Pathways

They are basic components of nucleotides involved in cell proliferation, and impaired purine metabolism is associated with the progression of various diseases . The de novo biosynthesis of purine depends on six enzymes that catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate .

Result of Action

Given its potential as a purine analog, it may have a range of effects depending on the target, including cytotoxic activities .

特性

IUPAC Name |

7H-purine-6-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3S/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11,12)(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFCVRHLGQURSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422381 | |

| Record name | 7H-purine-6-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-purine-6-sulfonic Acid | |

CAS RN |

25023-39-6 | |

| Record name | 7H-purine-6-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5h-Pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B3050228.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine](/img/structure/B3050230.png)

![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)

![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)